molecular formula C12H13N3 B1298891 (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine CAS No. 128802-95-9

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine

Cat. No.: B1298891
CAS No.: 128802-95-9
M. Wt: 199.25 g/mol
InChI Key: RJUVENGJVAGIJY-UHFFFAOYSA-N
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Description

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine is an organic compound that features two pyridine rings attached to a central amine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of pyridine rings imparts unique chemical properties, making it a versatile building block for synthesizing more complex molecules.

Biochemical Analysis

Biochemical Properties

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell survival and proliferation. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine typically involves the reaction of pyridine-2-carbaldehyde with pyridine-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired amine compound .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under various conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine has several applications in scientific research:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research explores its role in developing new pharmaceuticals with antimicrobial, antiviral, and anticancer properties.

    Industry: It is utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine
  • (Pyridin-3-ylmethyl)(pyridin-4-ylmethyl)amine
  • (Pyridin-2-ylmethyl)(pyridin-2-ylmethyl)amine

Comparison: (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine is unique due to the positioning of the pyridine rings, which affects its chemical reactivity and binding properties. Compared to its analogs, it may exhibit different electronic properties and steric effects, leading to variations in its interaction with biological targets and its efficacy in various applications .

Properties

IUPAC Name

1-pyridin-3-yl-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-7-15-12(5-1)10-14-9-11-4-3-6-13-8-11/h1-8,14H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUVENGJVAGIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259950
Record name N-(3-Pyridinylmethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128802-95-9
Record name N-(3-Pyridinylmethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128802-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Pyridinylmethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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